Isoforskolin

Description

Properties

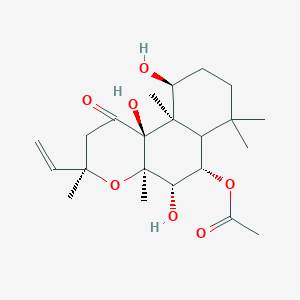

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOQVZCSBYBUPB-KGGHGJDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3([C@H]1O)C)(C)C=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64657-21-2 | |

| Record name | Isoforskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoforskolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphtho[2,1-b]pyran-1-one, 6-(acetyloxy)-3-ethenyldodecahydro-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFORSKOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/256AFQ3YUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoforskolin and Forskolin for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Isoforskolin and Forskolin, two closely related labdane diterpenes derived from the plant Coleus forskohlii. Both compounds are known activators of adenylyl cyclase, a crucial enzyme in cellular signaling. This document delves into their structural distinctions, comparative biological activities with a focus on adenylyl cyclase activation, and detailed experimental protocols for their analysis. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these compounds and their potential therapeutic applications.

Introduction

Forskolin is a widely studied natural compound renowned for its ability to directly activate most isoforms of the enzyme adenylyl cyclase, leading to an increase in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[1] This property has established Forskolin as an invaluable tool in biochemical and physiological research for investigating cAMP-mediated signaling pathways. This compound, an isomer of Forskolin, has also been isolated from Coleus forskohlii and has demonstrated similar biological activities, including the activation of adenylyl cyclase.[1] Understanding the nuanced differences in their structure and function is critical for the targeted design of novel therapeutics.

Chemical and Structural Differences

Forskolin and this compound are structural isomers, sharing the same molecular formula but differing in the arrangement of their atoms. This compound is also known as 6-acetyl-7-deacetyl forskolin, which precisely describes the key structural distinction between the two molecules.[1] In Forskolin, an acetyl group is attached at the 7-position and a hydroxyl group is at the 6-position of the polycyclic structure. Conversely, in this compound, the acetyl group is located at the 6-position, and the 7-position bears a hydroxyl group. This seemingly minor variation in the placement of the acetyl group can influence the molecule's interaction with its biological targets.

References

An In-depth Technical Guide to Isoforskolin: Source and Natural Occurrence in Coleus forskohlii

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoforskolin, a significant labdane diterpenoid found in the medicinal plant Coleus forskohlii. This compound, an isomer of the well-studied forskolin, has garnered increasing interest for its distinct pharmacological properties. This document details its natural occurrence, biosynthetic relationship with forskolin, and its downstream signaling pathways. Furthermore, it offers detailed experimental protocols for the extraction, isolation, and quantification of this compound, alongside a summary of its quantitative levels reported in C. forskohlii. The guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Coleus forskohlii (syn. Plectranthus barbatus), a member of the Lamiaceae family, has a long history of use in traditional medicine, particularly in Ayurveda.[1] The primary bioactive constituents of this plant are the labdane diterpenoids, with forskolin being the most extensively studied.[1] However, another closely related compound, this compound (also known as 6-acetyl-7-deacetyl forskolin), is also naturally present and exhibits significant biological activity.[2] Notably, certain chemotypes of C. forskohlii, particularly those found in the Yunnan province of China, are reported to be rich in this compound, sometimes even containing it as the major diterpenoid instead of forskolin.[3] this compound shares forskolin's ability to activate adenylyl cyclase, thereby increasing intracellular cyclic adenosine monophosphate (cAMP) levels, a crucial second messenger in numerous signaling pathways.[4][5] This activity underpins its potential therapeutic applications, including anti-inflammatory and cardioprotective effects. This guide aims to provide an in-depth technical understanding of this compound, from its natural source to its molecular mechanisms of action.

Natural Occurrence and Biosynthesis

Natural Abundance in Coleus forskohlii

The concentration of this compound in Coleus forskohlii displays significant variability depending on the plant's geographical origin and specific chemotype. While Indian varieties of C. forskohlii are typically rich in forskolin, they also contain this compound in smaller quantities. In contrast, a chemotype native to Yunnan, China, has been identified as being rich in this compound while containing little to no forskolin.[3] The primary accumulation of these diterpenoids occurs in the root cork of the plant.[6]

Table 1: Quantitative Occurrence of this compound in Coleus forskohlii Roots (Indian Varieties)

| Plant Part | This compound Content (% Dry Weight) | Forskolin Content (% Dry Weight) | Reference |

| Roots | 0.002% - 0.077% | 0.046% - 0.187% | [2] |

Biosynthetic Pathway

This compound is structurally an isomer of forskolin. The established biosynthetic pathway in C. forskohlii leads to the synthesis of forskolin from geranylgeranyl pyrophosphate (GGPP). This multi-step process involves the formation of the diterpene scaffold 13R-manoyl oxide, followed by a series of oxidations catalyzed by cytochrome P450 enzymes and a final acetylation.[6][7]

While a dedicated enzymatic step for the direct biosynthesis of this compound from a forskolin precursor has not been elucidated within the plant, studies have shown that forskolin can convert to this compound. This conversion is suggested to be a degradation or isomerization process that can occur under certain conditions, such as in aqueous solutions with a pH of 6.5 or higher.[8][9] This suggests that this compound may be, in part, a rearrangement product of forskolin within the plant or during extraction.

References

- 1. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. omicsonline.org [omicsonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii | eLife [elifesciences.org]

- 7. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

The Biological Activity of Isoforskolin in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoforskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a derivative of the well-known adenylyl cyclase activator, forskolin. While sharing structural similarities with forskolin, this compound exhibits its own distinct biological activity profile, making it a subject of increasing interest in cellular biology and drug discovery. This technical guide provides an in-depth overview of the biological activities of this compound in various cellular models, with a focus on its molecular mechanisms, relevant signaling pathways, and quantitative data from experimental studies. Detailed experimental protocols are also provided to facilitate further research in this area.

Core Mechanism of Action: Adenylyl Cyclase Activation and cAMP Modulation

Similar to its parent compound, forskolin, a primary mechanism of action for this compound is the direct activation of adenylyl cyclase (AC), a key enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] An increase in intracellular cAMP levels triggers a cascade of downstream signaling events, primarily through the activation of protein kinase A (PKA). This fundamental mechanism underlies many of this compound's observed biological effects.

This compound's Impact on cAMP-Mediated Signaling

The elevation of intracellular cAMP by this compound has been shown to influence a variety of cellular processes. In models of chronic obstructive pulmonary disease (COPD), this compound's ability to increase cAMP plays an anti-inflammatory role.[1] This increase in cAMP can, in turn, modulate other significant signaling pathways, including the PI3K/AKT pathway.[1]

Quantitative Analysis of this compound Activity

While comprehensive dose-response studies yielding specific IC50 and EC50 values for this compound are not as extensively published as for forskolin, existing literature provides valuable insights into its effective concentrations.

Table 1: Effective Concentrations of this compound in Cellular Models

| Cell Line/Model | Biological Effect | Effective Concentration(s) | Reference(s) |

| Human Mononuclear Leukocytes | Attenuation of LPS-induced inflammation | 1.0 µM | [2] |

| BEAS-2B (human small airway epithelial cells) | Inhibition of LPS-induced TLR4/MyD88/NF-κB pathway | 1.0 µM | [3] |

| BEAS-2B (human bronchial epithelial cells) | Reversal of CSE-induced decrease in cAMP and increase in inflammatory cytokines | Not specified | [1] |

Note: The table above summarizes concentrations at which significant biological effects were observed. For comparative purposes, the EC50 for forskolin's activation of adenylyl cyclase in rat brain is reported to be 4 µM, and for increasing cAMP in S49 cells, it is 5 µM.

Key Signaling Pathways Modulated by this compound

This compound has been demonstrated to exert its biological effects through the modulation of critical intracellular signaling pathways, primarily in the context of inflammation.

The TLR4/MyD88/NF-κB Signaling Pathway

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) signaling pathway is activated. This compound has been shown to attenuate this inflammatory cascade. Pretreatment with this compound in human mononuclear leukocytes and BEAS-2B cells leads to a reduction in the protein levels of key components of this pathway, including TLR4, MyD88, and the nuclear factor kappa B (NF-κB).[2][3] This inhibition of NF-κB, a crucial transcription factor for pro-inflammatory cytokines, is a significant contributor to the anti-inflammatory properties of this compound.[2][4]

Caption: this compound inhibits the TLR4 signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Recent studies have linked this compound to the modulation of this pathway, particularly in the context of COPD. This compound, through its cAMP-elevating effects, can influence the PI3K/AKT/mTOR cascade.[1] In cellular models of COPD, this compound has been shown to counteract the cigarette smoke-induced elevation of AKT phosphorylation and mTOR expression.[1] This modulation contributes to its anti-inflammatory and protective effects.

Caption: this compound modulates the PI3K/AKT/mTOR pathway.

Experimental Protocols

Adenylyl Cyclase Activity Assay

This protocol is adapted for measuring the effect of this compound on adenylyl cyclase activity in cell lysates.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell lysis buffer (20 mM Tris-HCl pH 7.4 with protease inhibitors)

-

Bradford protein assay reagent

-

96-well black microplate

-

Assay buffer (1 mM ATP, 0.25 mM Terbium-III, 0.05 mM Norfloxacin, 10 mM MgCl₂, 20 µM CaCl₂, 20 mM Tris-HCl, 1% BSA)

-

This compound stock solution (in DMSO)

-

Plate reader capable of measuring luminescence

Procedure:

-

Culture HEK293T cells to ~80-90% confluency.

-

Lyse the cells using the cell lysis buffer.

-

Determine the protein concentration of the cell lysate using the Bradford assay.

-

Adjust the protein concentration of the lysate to 5 µg/µL.

-

In a 96-well black microplate, add 50 µL of the assay buffer to each well.

-

Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) to the wells.

-

Initiate the reaction by adding 50 µL of the cell lysate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the luminescence using a plate reader. The decrease in luminescence is proportional to the adenylyl cyclase activity (as ATP is converted to cAMP).[5]

Intracellular cAMP Measurement (ELISA)

This protocol outlines the measurement of intracellular cAMP levels in response to this compound treatment using a competitive ELISA kit.

Materials:

-

BEAS-2B cells (or other suitable cell line)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (provided with the ELISA kit or 0.1 M HCl)

-

cAMP ELISA kit (commercially available)

-

Microplate reader

Procedure:

-

Seed BEAS-2B cells in a 96-well plate at a density of 2 x 10⁵ cells/well and culture overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for the desired time (e.g., 30 minutes).

-

Aspirate the medium and lyse the cells with 100 µL of lysis buffer per well.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and standards to the antibody-coated plate.

-

Adding a fixed amount of HRP-labeled cAMP.

-

Incubating to allow competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Calculate the cAMP concentration in the samples based on the standard curve. The absorbance is inversely proportional to the amount of cAMP in the sample.

Western Blot Analysis of TLR4 Signaling Pathway Proteins

This protocol describes the detection of TLR4, MyD88, and NF-κB p65 protein levels by Western blot following this compound treatment.

Materials:

-

Human mononuclear leukocytes (or other suitable cells)

-

RPMI-1640 medium

-

LPS (from E. coli)

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-TLR4, anti-MyD88, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Isolate human mononuclear leukocytes and suspend them in RPMI-1640 medium.

-

Pre-treat the cells with this compound (1.0 µM) or vehicle for 30 minutes.

-

Stimulate the cells with LPS (1 µg/mL) for 6 hours.

-

Harvest the cells and lyse them with RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).[2]

Caption: General experimental workflow for studying this compound.

Conclusion

This compound demonstrates significant biological activity in cellular models, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP. This fundamental mechanism underpins its potent anti-inflammatory effects, which are mediated by the modulation of key signaling pathways, including the TLR4/MyD88/NF-κB and PI3K/AKT/mTOR cascades. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease contexts. Future research should focus on elucidating more precise quantitative measures of its activity, such as IC50 and EC50 values, across a broader range of cellular models and exploring its effects on other signaling pathways to fully understand its pharmacological profile.

References

- 1. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and forskolin attenuate lipopolysaccharide‐induced inflammation through TLR4/MyD88/NF‐κB cascades in human mononuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Forskolin-mediated cAMP activation upregulates TNF-α expression despite NF-κB downregulation in LPS-treated Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Discovery, Isolation, and Characterization of Isoforskolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and isolation of isoforskolin, a labdane diterpene and a significant bioactive analog of forskolin. While forskolin has been extensively studied, this compound, primarily sourced from a distinct chemotype of Coleus forskohlii native to Yunnan, China, presents unique research opportunities. This document details the historical context of its discovery, quantitative data on its prevalence, and detailed protocols for its extraction, separation, and purification. Furthermore, it elucidates the key signaling pathways modulated by this compound, providing a foundation for further investigation into its therapeutic potential.

Introduction: The Emergence of a Forskolin Analog

The story of this compound is intrinsically linked to that of forskolin, a well-known activator of adenylyl cyclase isolated from the roots of Coleus forskohlii (also known as Plectranthus barbatus). For centuries, this plant has been a staple in traditional Ayurvedic medicine for treating a variety of ailments.[1][2][3] Modern scientific investigation into Coleus forskohlii began with the isolation and characterization of forskolin. However, further phytochemical analyses of different geographical variants of the plant revealed the existence of a distinct chemotype in the Yunnan province of China. This particular variety was found to be rich in an analog of forskolin, subsequently named this compound, and notably deficient in forskolin itself.[4][5] This discovery opened a new avenue of research into the pharmacological properties of this compound and spurred the development of specific isolation and purification techniques.

This compound, also known as 6-acetyl-7-deacetyl forskolin, shares the core labdane diterpene structure with forskolin but differs in the position of an acetyl group.[6] This seemingly minor structural variance can lead to differences in biological activity and pharmacokinetic profiles, making this compound a compound of significant interest for drug discovery and development.

Quantitative Analysis of this compound in Coleus forskohlii

The concentration of this compound and forskolin can vary significantly between different chemotypes of Coleus forskohlii. The Yunnan variety is the primary source of this compound, while Indian varieties are typically rich in forskolin.[4][5] The following table summarizes quantitative data from studies on the simultaneous analysis of these two compounds in Coleus forskohlii using High-Performance Thin-Layer Chromatography (HPTLC).

| Parameter | Forskolin | This compound | Reference |

| Content (% dry weight) | 0.046% - 0.187% | 0.002% - 0.077% | [7] |

| Linearity Range (ng/spot) | 300 - 1200 | 300 - 1200 | [7] |

| Regression Coefficient (R²) | 0.991 | 0.986 | [7] |

| Recovery (%) | 99.64% - 100.46% | 99.56% - 100.02% | [7] |

| Limit of Detection (LOD) (ng/spot) | 1289.87 | 1296.29 | [7] |

| Limit of Quantification (LOQ) (ng/spot) | 3908.71 | 3928.16 | [7] |

Experimental Protocols for this compound Isolation and Purification

The isolation of this compound from the roots of the Yunnan Coleus forskohlii chemotype involves a multi-step process of extraction, chromatographic separation, and purification. The following protocols are based on established methods for forskolin isolation, adapted for the specific separation of this compound.[8][9][10][11][12]

Extraction

-

Preparation of Plant Material: Air-dry the roots of Coleus forskohlii (Yunnan chemotype) at room temperature and then pulverize them into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered root material in 95% ethanol at room temperature for 48-72 hours with occasional stirring.

-

Alternatively, perform Soxhlet extraction with ethanol for 24-48 hours for a more exhaustive extraction.

-

-

Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Chromatographic Separation

A Chinese patent suggests a purification process involving macroporous resin column chromatography, octadecyl silane column chromatography, and recrystallization to achieve a purity of over 90%.[9] A general column chromatography protocol is as follows:

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent slurry (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate.

-

Start with 100% hexane.

-

Gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., hexane:ethyl acetate).

-

-

Fraction Collection: Collect the eluate in fractions and monitor the separation of compounds using Thin-Layer Chromatography (TLC).

Purification and Recrystallization

-

Fraction Pooling: Pool the fractions containing this compound based on the TLC analysis.

-

Concentration: Concentrate the pooled fractions under reduced pressure.

-

Recrystallization: Dissolve the concentrated residue in a minimal amount of a suitable hot solvent (e.g., a mixture of acetone and hexane or ethanol and water) and allow it to cool slowly to form crystals of pure this compound.

-

Drying: Filter the crystals and dry them in a vacuum oven at a low temperature. A patent for forskolin purification suggests a final purity of over 98% can be achieved through these methods.[10]

Signaling Pathways of this compound

This compound, similar to forskolin, exerts its biological effects primarily through the modulation of intracellular signaling pathways.

Adenylyl Cyclase Activation and cAMP Signaling

The most well-characterized mechanism of action for this compound is its ability to directly activate the enzyme adenylyl cyclase.[4][5] This activation leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA) and other downstream effectors, leading to a cascade of cellular responses.

This compound activates adenylyl cyclase, leading to increased cAMP and subsequent cellular responses.

Anti-inflammatory Signaling Pathway

Recent studies have indicated that this compound possesses anti-inflammatory properties. This effect is mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By downregulating the expression of TLR4 and its downstream adapter protein MyD88, this compound can suppress the activation of the transcription factor NF-κB, which is a key regulator of pro-inflammatory gene expression.

This compound inhibits the TLR4 signaling pathway, reducing pro-inflammatory gene expression.

Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates the general workflow for the isolation, purification, and analysis of this compound from Coleus forskohlii.

References

- 1. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles-维普期刊 中文期刊服务平台 [dianda.cqvip.com]

- 2. researchgate.net [researchgate.net]

- 3. phcog.com [phcog.com]

- 4. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles [scirp.org]

- 5. This compound from Native Plant Coleus forskohlii of Yunnan, China Plays Multiple Biological Roles - Open Journal of Immunology - SCIRP [scirp.org]

- 6. CAS 64657-21-2: this compound | CymitQuimica [cymitquimica.com]

- 7. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 10. CN103588745A - Method for extracting and separating forskolin in coleus forskohlii - Google Patents [patents.google.com]

- 11. Simple and rapid method for the isolation of forskolin from Coleus forskohlii by charcoal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary Studies on the Anti-inflammatory Effects of Isoforskolin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoforskolin, a labdane diterpenoid extracted from the plant Coleus forskohlii, has garnered significant interest in the scientific community for its potential therapeutic applications. Traditionally used in Ayurvedic medicine for a variety of ailments, recent preclinical studies have begun to elucidate the molecular mechanisms underlying its pharmacological effects. This technical guide provides a comprehensive overview of the preliminary research on the anti-inflammatory properties of this compound, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Core Anti-inflammatory Mechanism: Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

A primary mechanism through which this compound exerts its anti-inflammatory effects is by modulating the Toll-like receptor 4 (TLR4) signaling pathway. TLR4, a pattern recognition receptor, plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon activation by LPS, TLR4 initiates a signaling cascade through the adaptor protein Myeloid differentiation primary response 88 (MyD88), leading to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Activated NF-κB then translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Preliminary studies have demonstrated that this compound can effectively attenuate this inflammatory cascade. Research indicates that pretreatment with this compound significantly reduces the protein levels of TLR4, MyD88, and NF-κB in LPS-stimulated human mononuclear leukocytes.[1][2] This inhibition of the upstream signaling components consequently leads to a dose-dependent decrease in the production and secretion of pro-inflammatory cytokines.[1][2]

Caption: this compound's inhibition of the TLR4/MyD88/NF-κB signaling pathway.

Data Presentation

The following tables summarize the quantitative data from key preliminary studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | p-value | Reference |

| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 0.5 µM | TNF-α | Reduction in protein levels | <0.05 | [1] |

| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | TNF-α | Significant reduction in protein levels | <0.01 | [1] |

| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 0.5 µM | IL-1β | Reduction in protein levels | <0.05 | [1] |

| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | IL-1β | Significant reduction in protein levels | <0.001 | [1] |

| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | TLR4 | Reduction in protein expression | <0.05 | [1] |

| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | MyD88 | Reduction in protein expression | <0.05 | [1] |

| Human Mononuclear Leukocytes | LPS (1 µg/mL) | 1.0 µM | NF-κB p65 | Reduction in protein expression | <0.01 | [1] |

| Murine Macrophages | rBmpA | Not specified | TNF-α | Downregulated transcription and expression | Not specified | |

| Murine Macrophages | rBmpA | Not specified | IL-6 | Downregulated transcription and expression | Not specified | |

| Human Macrophages | rBmpA | Not specified | TNF-α | Downregulated transcription and expression | Not specified | |

| Human Macrophages | rBmpA | Not specified | IL-6 | Downregulated transcription and expression | Not specified | |

| Human Dendritic Cells | rBmpA | Not specified | TNF-α | Downregulated transcription and expression | Not specified | |

| Human Dendritic Cells | rBmpA | Not specified | IL-6 | Downregulated transcription and expression | Not specified |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | This compound Dosage | Administration Route | Measured Parameter | Result | p-value | Reference |

| Mouse model of Lyme arthritis | 1 mg/kg | Intraperitoneal | TNF-α in joint tissue | Downregulated expression | Not specified | |

| Mouse model of Lyme arthritis | 1 mg/kg | Intraperitoneal | IL-6 in joint tissue | Downregulated expression | Not specified | |

| Mouse model of Lyme arthritis | 1 mg/kg | Intraperitoneal | Arthritis symptoms | Inhibition of symptoms | Not specified |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of this compound's anti-inflammatory effects are provided below.

Caption: General experimental workflow for studying this compound's anti-inflammatory effects.

Protocol 1: In Vitro LPS-induced Inflammation in Human Mononuclear Leukocytes

-

Isolation of Mononuclear Leukocytes (MLs):

-

Collect fresh human peripheral blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).

-

Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the layer of mononuclear cells at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS by centrifugation at 250 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Treatment:

-

Seed the isolated MLs in 24-well plates at a density of 1 x 10^6 cells/mL.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.5 µM and 1.0 µM) or vehicle control (e.g., DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

After the incubation period, centrifuge the plates at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatants and store them at -80°C for cytokine analysis by ELISA.

-

Wash the remaining cell pellet with cold PBS and lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and store it at -80°C for protein analysis by Western blotting.

-

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Reagents and Materials:

-

ELISA kits for specific cytokines (e.g., human TNF-α, IL-1β, IL-6) from a commercial supplier.

-

96-well ELISA plates.

-

Wash buffer (e.g., PBS with 0.05% Tween 20).

-

Assay diluent (e.g., PBS with 1% BSA).

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., 2N H2SO4).

-

Microplate reader.

-

-

Procedure (based on a typical sandwich ELISA protocol):

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate five times.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate five times.

-

Add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate seven times.

-

Add the substrate solution and incubate until a color change is observed.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.

-

Protocol 3: Western Blotting for Signaling Protein Analysis

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, MyD88, NF-κB p65, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and expose the membrane to X-ray film or use a digital imaging system.

-

Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.

-

Protocol 4: In Vivo Murine Model of Lyme Arthritis

-

Induction of Arthritis:

-

Use a susceptible mouse strain (e.g., C3H/HeN).

-

Infect the mice with a low-passage isolate of Borrelia burgdorferi via subcutaneous injection or tick-mediated transmission.

-

-

This compound Treatment:

-

Begin treatment with this compound (e.g., 1 mg/kg, intraperitoneally) at a specified time point post-infection.

-

Administer the treatment daily or according to the study design.

-

Include a vehicle-treated control group.

-

-

Assessment of Arthritis:

-

Monitor the mice regularly for clinical signs of arthritis, such as joint swelling. Measure the thickness of the tibiotarsal joints using a caliper.

-

At the end of the experiment, euthanize the mice and collect the hind limbs for histological analysis.

-

Process the joints for histology, section, and stain with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.

-

-

Tissue Analysis:

-

Collect joint tissues for the analysis of inflammatory markers.

-

Homogenize the tissues and measure cytokine levels by ELISA or analyze protein expression by Western blotting as described in the in vitro protocols.

-

Other Potential Mechanisms and Future Directions

While the inhibition of the TLR4/MyD88/NF-κB pathway is a key anti-inflammatory mechanism of this compound, emerging evidence suggests its involvement in other signaling pathways. Preliminary studies indicate that this compound may also modulate the mitogen-activated protein kinase (MAPK) and the mammalian target of rapamycin (mTOR) signaling pathways, both of which are implicated in the regulation of inflammation. Further research is warranted to fully elucidate the role of this compound in these pathways and to determine the extent of their contribution to its overall anti-inflammatory effects.

Future studies should also focus on more extensive preclinical in vivo models of various inflammatory diseases to confirm the therapeutic potential of this compound. Ultimately, well-designed clinical trials in humans will be necessary to establish the safety and efficacy of this compound as a novel anti-inflammatory agent.

Conclusion

Preliminary studies provide compelling evidence for the anti-inflammatory properties of this compound. Its ability to inhibit the TLR4/MyD88/NF-κB signaling pathway and consequently reduce the production of pro-inflammatory cytokines highlights its potential as a therapeutic candidate for the treatment of inflammatory disorders. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development in this promising area. Continued investigation into the multifaceted mechanisms of action of this compound will be crucial in translating these preclinical findings into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Isoforskolin Solubility Issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges associated with isoforskolin in aqueous solutions. Below you will find frequently asked questions, detailed protocols, and troubleshooting guides to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a naturally occurring diterpene and an analog of forskolin, derived from the Coleus forskohlii plant.[1] Its primary biochemical function is the activation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] This increase in intracellular cAMP levels makes this compound a valuable tool for studying a wide range of cellular signaling pathways. This compound has been shown to potently activate adenylyl cyclase isoforms AC1 and AC2.[2]

Q2: Why is this compound so difficult to dissolve in aqueous solutions like water or cell culture media? A2: The difficulty in dissolving this compound in aqueous solutions stems from its chemical structure. As a labdane diterpenoid, it is a largely hydrophobic and lipophilic molecule, making it sparingly soluble in water.[3][4] This poor aqueous solubility can lead to precipitation when preparing working solutions for experiments.

Q3: What are the recommended solvents for preparing this compound stock solutions? A3: The most highly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] Ethanol is also a viable solvent.[1] However, for experiments involving the activation of adenylyl cyclase, DMSO is preferred because ethanol has been shown to inhibit forskolin-activated adenylyl cyclase, whereas DMSO shows little to no inhibition at final concentrations of 5% or less.[5][6]

Q4: My this compound precipitates when I dilute my stock solution into my aqueous buffer. What is happening and how can I prevent it? A4: Precipitation upon dilution is the most common issue encountered with this compound. This occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution. To prevent this, you should:

-

Use a high-concentration stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 5 mg/mL).[1]

-

Dilute with a small volume: Add a very small volume of the DMSO stock to your aqueous solution to achieve the final desired concentration. This keeps the final DMSO percentage low but helps maintain solubility.[7]

-

Correct the order of addition: Always add the DMSO stock solution directly and slowly into the aqueous buffer or cell culture medium while vortexing or stirring. Never add the aqueous solution to the DMSO stock, as this will likely cause immediate precipitation.[5]

-

Consider serum: When working with cell culture, diluting the compound into serum-containing medium can aid solubility, as the compound may adsorb to proteins like albumin.[7]

Q5: What is the maximum aqueous concentration of this compound I can realistically achieve? A5: Achieving a high concentration of this compound in a purely aqueous solution is not feasible. However, by first dissolving it in a co-solvent like DMSO, a working concentration can be achieved. For the related compound forskolin, a solubility of approximately 0.1 mg/mL can be reached in a 1:10 solution of DMSO:PBS (pH 7.2).[8] A similar range can be expected for this compound. The maximum achievable concentration will depend on the final percentage of the organic co-solvent in the aqueous solution.

Q6: How should I properly store this compound powder and its stock solutions? A6: this compound as a solid powder should be stored at -20°C. Stock solutions prepared in anhydrous DMSO are stable for at least 3 months when stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4] Aqueous working solutions are not stable and should be prepared fresh for each experiment.[8][9]

Solubility Data

Quantitative solubility data for this compound is limited. The table below provides available data, along with more extensive data for the closely related and well-studied compound, forskolin, for reference.

Table 1: Solubility of this compound

| Solvent | Concentration | Source |

|---|---|---|

| DMSO | 5 mg/mL | [1] |

| Ethanol | Soluble (quantitative data not specified) |[1] |

Table 2: Solubility of Forskolin (for Reference)

| Solvent | Concentration | Source |

|---|---|---|

| DMSO | 5 mg/mL - 160 mg/mL | [3][4][8] |

| Ethanol | 15 mg/mL - 50 mg/mL | [4][8] |

| Chloroform | 50 mg/mL | [10] |

| Water | Very poorly soluble (~25-50 µM) | [4] |

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [8] |

| Water with 2% Ethanol | Up to 0.2 mM |[10][11] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (MW: 410.5 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance and vortex mixer

Procedure:

-

Weighing: Carefully weigh out 4.11 mg of this compound powder on an analytical balance.

-

Solubilization: Transfer the powder to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.

-

Mixing: Cap the vial securely and vortex thoroughly until the this compound is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C in the dark. DMSO stock solutions are stable for at least 3 months.[4]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Sterile cell culture medium (pre-warmed to 37°C)

-

Sterile conical tube and vortex mixer

Procedure:

-

Calculation: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This means 1 µL of stock solution will be added for every 999 µL of medium.

-

Medium Preparation: Add the desired final volume of pre-warmed cell culture medium to a sterile conical tube (e.g., for 10 mL of working solution, add 10 mL of medium).

-

Dilution: While gently vortexing or swirling the medium, add 10 µL of the 10 mM DMSO stock solution dropwise into the 10 mL of medium.

-

Final Mix: Continue to mix for another 10-15 seconds to ensure homogeneity.

-

Usage: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous dilutions. The final DMSO concentration in this example is 0.1%, which is well-tolerated by most cell lines.[7]

Visualized Pathways and Workflows

Signaling Pathway

References

- 1. 6-乙酰-7-脱乙酰福斯考灵 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound, an adenylyl cyclase activator, attenuates cigarette smoke-induced COPD in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forskolin CAS#: 66575-29-9 [m.chemicalbook.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. mpbio.com [mpbio.com]

- 6. Inhibition of forskolin-activated adenylate cyclase by ethanol and other solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. biology.stackexchange.com [biology.stackexchange.com]

Isoforskolin stability in DMSO and cell culture media

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of isoforskolin in common laboratory solvents and media. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions and how should they be stored?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] While data specifically for this compound is limited, related compounds like forskolin are readily soluble in DMSO.[3][4] For optimal stability, anhydrous DMSO stock solutions should be aliquoted and stored at -20°C or lower, protected from light.[1][5] Under these conditions, forskolin solutions in DMSO are stable for at least 3-4 months.[4][6] It is advisable to avoid repeated freeze-thaw cycles.[4]

Q2: How stable is this compound in aqueous solutions and cell culture media?

Q3: What are the known degradation pathways and products for this compound?

A: this compound is an isomer and a known degradation product of forskolin in aqueous solutions with a pH of 6.5 or higher.[7][10] Forskolin and this compound can exist in equilibrium, with isomerization occurring in this pH range.[10] Both compounds can then further degrade to form forskolin D.[7][9] Therefore, when working with either forskolin or this compound in aqueous media, it is important to be aware that a mixture of these compounds may be present over time.

Troubleshooting Guides

My experimental results are inconsistent. Could this be related to this compound stability?

Inconsistent results, such as variable dose-response curves or a loss of biological activity over time, can certainly be linked to compound stability. Given that this compound's stability is influenced by pH and temperature, especially in aqueous environments like cell culture media, degradation is a likely cause of variability.[7]

Use the following decision tree to troubleshoot potential stability issues:

Caption: Troubleshooting workflow for this compound stability issues.

Quantitative Data Summary

While specific quantitative stability data for this compound is sparse, the data for forskolin provides a strong reference.

Table 1: Forskolin Stability in Aqueous Solutions

| pH Range | Temperature | Stability | Degradation Products | Citation |

| 3.5 - 6.5 | < 50°C | Relatively Stable | Minimal | [7] |

| 6.5 - 8.5 | 37°C - 80°C | Degradation increases with pH and temperature | This compound, Forskolin D | [7][8] |

Table 2: Recommended Storage for Stock Solutions in Anhydrous DMSO

| Compound | Solvent | Concentration | Storage Temp. | Stability Duration | Citation |

| Forskolin | Anhydrous DMSO | Various | -20°C | ≥ 3-4 months | [4][6] |

Experimental Protocols

Protocol: How to Determine the Stability of this compound in Your Cell Culture Medium

This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC). A similar method has been used to validate the stability of forskolin and its degradation products.[7][8]

Objective: To determine the concentration of this compound remaining in cell culture medium at various time points under standard incubation conditions.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Your specific cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes or vials

-

Incubator (37°C, 5% CO₂)

-

HPLC system with a C18 column and UV detector (detection at 210 nm)[7][8]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Workflow Diagram:

Caption: Experimental workflow for assessing this compound stability.

Procedure:

-

Prepare this compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

-

Spike Medium: Warm your cell culture medium to 37°C. Spike the this compound stock solution into the medium to achieve your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

-

Time Point Zero (T=0): Immediately take an aliquot of the this compound-containing medium. This will serve as your 100% reference. Store it at -80°C until analysis.

-

Incubation: Place the remaining medium in a sterile, sealed container inside a 37°C, 5% CO₂ incubator to mimic experimental conditions.

-

Collect Samples: At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), remove aliquots and immediately freeze them at -80°C.

-

HPLC Analysis:

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time (a pure standard should be run for confirmation).

-

Calculate the peak area for this compound in each sample.

-

Determine the percentage of this compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage of remaining this compound against time to visualize the stability profile.

-

Signaling Pathways

This compound is known to act as a direct activator of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] This increase in intracellular cAMP can modulate a wide range of downstream signaling pathways.

Caption: this compound's primary mechanism of action via adenylyl cyclase.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mpbio.com [mpbio.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. reprocell.com [reprocell.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound modulates AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Cell Viability Assays for Isoforskolin Toxicity Assessment

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to determine the toxicity of Isoforskolin.

Troubleshooting Guides

Issue 1: High Background Signal in Control Wells

High background signal in wells containing only media or vehicle control can obscure the accurate measurement of this compound's cytotoxic effects.

| Potential Cause | Recommended Solution |

| Contamination: Microbial contamination (bacteria, yeast, mycoplasma) in the cell culture or reagents. | Discard contaminated cultures and reagents. Ensure aseptic technique during all experimental steps. Regularly test cell lines for mycoplasma contamination. |

| Reagent Reactivity: Assay reagents may react with components of the culture medium (e.g., phenol red, serum). | Use phenol red-free medium if it interferes with the assay's colorimetric or fluorometric readout. Heat-inactivate serum before use, as it can contain enzymes like LDH that interfere with certain assays.[1] Run a "media only" blank to determine the background absorbance/fluorescence of the medium and subtract this value from all experimental wells. |

| This compound Interference: this compound, as a natural compound, may possess inherent color or fluorescent properties that interfere with the assay readout. | Include a control well with this compound in cell-free medium to measure its intrinsic absorbance or fluorescence. Subtract this value from the readings of the treated cells. Consider using an alternative assay with a different detection method (e.g., switching from a colorimetric to a luminescent assay). |

| Incomplete Reagent Solubilization: Precipitates in assay reagents can lead to artificially high readings. | Ensure all assay reagents are fully dissolved according to the manufacturer's instructions. Warm reagents to the recommended temperature and vortex gently before use. |

Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments is a common challenge that can compromise the reliability of cytotoxicity data.

| Potential Cause | Recommended Solution |

| Uneven Cell Seeding: Inconsistent cell numbers across wells of the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").[2] |

| Pipetting Errors: Inaccurate or inconsistent dispensing of cells, this compound, or assay reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are properly sealed. |

| Incubation Conditions: Fluctuations in temperature, humidity, or CO2 levels in the incubator. | Use a calibrated and well-maintained incubator. Ensure even heat and gas distribution within the incubator. Avoid opening the incubator door frequently. |

| Assay Timing: Variations in the timing of reagent addition or signal detection. | Adhere strictly to the incubation times specified in the protocol. Use a multichannel pipette or an automated dispenser for simultaneous reagent addition to multiple wells. Read the plate immediately after the final incubation step. |

| Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. |

Issue 3: Unexpected this compound-Induced Increase in "Cell Viability" with MTT Assay

The MTT assay is susceptible to interference from natural compounds like this compound, which can lead to false-positive results suggesting increased cell viability when the cells may actually be dying.

| Potential Cause | Recommended Solution |

| Direct Reduction of MTT by this compound: this compound may have reducing properties that directly convert the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[3][4][5] | Run a cell-free control containing this compound and the MTT reagent to assess direct reduction. If significant, the MTT assay may not be suitable. |

| Enhanced Metabolic Activity Preceding Apoptosis: this compound may initially stimulate cellular metabolism before inducing cell death, leading to a transient increase in MTT reduction. | Perform a time-course experiment to observe the kinetics of the cellular response to this compound. |

| Interference with Formazan Crystal Solubilization: this compound may affect the solubility of the formazan crystals. | Visually inspect the wells under a microscope before and after adding the solubilization buffer to ensure complete dissolution of the formazan crystals.[2] |

| Recommendation for Alternative Assays: | |

| ATP-based assays (e.g., CellTiter-Glo®): These assays measure ATP levels, a direct indicator of viable cells, and are generally less prone to interference from colored or reducing compounds.[6][7] | |

| LDH release assays: These assays measure the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity.[1][8] | |

| Real-time viability assays: These assays use non-lytic reagents to continuously monitor cell viability over time, providing a more dynamic view of the cytotoxic effects. |

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is best for testing this compound toxicity?

The choice of assay depends on several factors. While the MTT assay is widely used, it is known to be susceptible to interference from natural compounds like this compound, which can act as reducing agents and lead to falsely elevated viability readings.[3][4][5]

Therefore, for this compound, it is highly recommended to use alternative assays such as:

-

ATP-based luminescence assays: These are considered more sensitive and reliable as they measure the ATP content of viable cells, which is a direct marker of cell health.[6][7] They are less likely to be affected by the chemical properties of this compound.

-

LDH cytotoxicity assays: These measure the release of lactate dehydrogenase from cells with compromised membrane integrity, providing a direct assessment of cell death.[1][8]

-

Resazurin-based assays: These are generally more sensitive than MTT and the product is water-soluble, simplifying the protocol. However, it's still advisable to check for direct reduction of resazurin by this compound in a cell-free system.

It is best practice to confirm results from one assay with a second, mechanistically different assay.

Q2: What is a typical IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line, assay used, and incubation time. Based on studies with the related compound Forskolin, you might expect IC50 values in the micromolar range. For example, in some cancer cell lines, the IC50 for Forskolin has been reported to be between 40 µM and 150 µM. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.

Q3: How does this compound induce cell toxicity?

This compound, similar to its analog Forskolin, primarily functions by activating adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can trigger a cascade of signaling events leading to apoptosis (programmed cell death). This can involve the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, such as Bim and Mcl-1, ultimately leading to the activation of caspases, the executioners of apoptosis.

Q4: Should I use serum-free medium during the assay?

For many assays, including MTT, it is recommended to use serum-free medium during the incubation with the assay reagent. Serum components can interfere with the assay; for instance, serum contains dehydrogenases that can reduce MTT, leading to higher background readings. However, prolonged incubation in serum-free medium can itself induce cell stress or death. Therefore, it is important to follow the specific protocol for the chosen assay and to minimize the time cells are in serum-free medium if it is detrimental to their health.

Q5: How can I be sure that this compound is inducing apoptosis and not necrosis?

Cell viability assays like MTT or ATP assays measure the number of viable cells but do not distinguish between different modes of cell death. To specifically identify apoptosis, you can use complementary assays such as:

-

Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase activity assays: These assays measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.

-

TUNEL assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Cell Seeding:

-

Harvest and count cells in the exponential growth phase.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Reagent Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9]

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[2]

-

Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[2]

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

ATP-Based Luminescence Assay Protocol (e.g., CellTiter-Glo®)

-

Cell Seeding and this compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Assay Reagent Preparation and Addition:

-

Equilibrate the ATP assay reagent to room temperature.

-

Add a volume of the ATP assay reagent equal to the volume of the culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

-

Signal Stabilization and Measurement:

-

Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Quantitative Data Summary

The following tables provide example data for this compound cytotoxicity as might be determined by different viability assays. Note: This is illustrative data and actual results will vary.

Table 1: this compound IC50 Values (µM) in Different Cancer Cell Lines after 48h Treatment

| Cell Line | MTT Assay | ATP Luminescence Assay | LDH Release Assay |

| MCF-7 (Breast Cancer) | 85.2 ± 7.1 | 65.4 ± 5.8 | 68.1 ± 6.2 |

| A549 (Lung Cancer) | 98.6 ± 9.3 | 78.9 ± 6.5 | 81.5 ± 7.0 |

| HeLa (Cervical Cancer) | 77.3 ± 6.9 | 59.8 ± 5.1 | 62.3 ± 5.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Percentage of Cell Viability (MCF-7 cells) after 48h Treatment with this compound

| This compound (µM) | MTT Assay (%) | ATP Luminescence Assay (%) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |

| 10 | 95.1 ± 6.1 | 88.3 ± 5.5 |

| 25 | 82.4 ± 7.5 | 71.5 ± 6.2 |

| 50 | 65.3 ± 5.9 | 54.7 ± 4.9 |

| 75 | 48.9 ± 4.8 | 39.1 ± 3.8 |

| 100 | 35.7 ± 4.1 | 25.6 ± 3.1 |

Data are presented as mean ± standard deviation.

Visualizations

References

- 1. Prostacyclin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cell lines ic50: Topics by Science.gov [science.gov]

- 6. Forskolin exerts anticancer roles in non-Hodgkin’s lymphomas via regulating Axin/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cAMP/PKA Signaling Pathway Induces Apoptosis by Inhibited NF-κB in Aluminum Chloride-Treated Lymphocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

How to control for off-target effects of Isoforskolin

Welcome to the technical support center for Isoforskolin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for the off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: this compound is a diterpenoid compound known to be an activator of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] This leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways, such as Protein Kinase A (PKA). This on-target effect is the reason this compound is widely used in research to study cAMP-mediated physiological responses.

Q2: What are the known off-target effects of this compound?

A2: While structurally similar to Forskolin, this compound is presumed to share a similar off-target profile. The most well-documented off-target effects, primarily characterized for Forskolin, include:

-

Inhibition of Glucose Transporters (GLUTs): Forskolin can directly inhibit glucose uptake by binding to GLUTs, an effect that is independent of its adenylyl cyclase activity.

-

Activation of Pregnane X Receptor (PXR): Forskolin and its analogs can act as agonists for PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes.[2][3][4][5][6]

-

Modulation of Ion Channels: Forskolin has been shown to directly interact with and modulate the activity of certain voltage-gated potassium and calcium channels.[7]

-

Effects on Steroidogenesis: Forskolin can influence the production of steroid hormones in various cell types.[8][9][10][11][12]

Q3: How can I be sure the effects I'm seeing are due to adenylyl cyclase activation and not off-target effects?

A3: To confirm that the observed effects are due to the on-target activity of this compound, it is crucial to perform a series of control experiments. These include using a negative control, conducting dose-response experiments, and considering washout experiments. The "Troubleshooting Guides" and "Experimental Protocols" sections below provide detailed guidance on how to design and execute these controls.

Troubleshooting Guides

Issue 1: Unexpected or contradictory results at high concentrations of this compound.

-

Possible Cause: At higher concentrations, the off-target effects of this compound may become more pronounced and could be confounding your results. The dose-response for on-target adenylyl cyclase activation may differ significantly from the dose-response for off-target effects.

-

Troubleshooting Steps:

-

Perform a Dose-Response Curve: Determine the EC50 for your desired on-target effect (e.g., cAMP production) and the IC50 for a potential off-target effect (e.g., glucose uptake inhibition). This will help you identify a concentration range where you observe the on-target effect with minimal off-target interference.

-